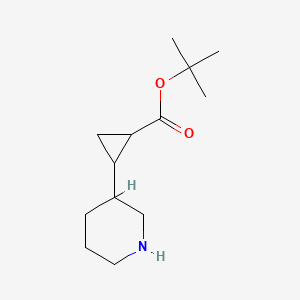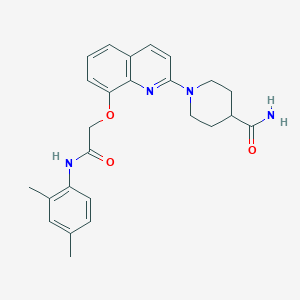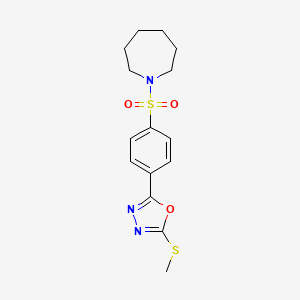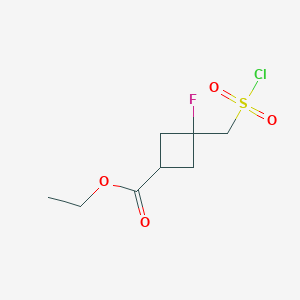
Tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate, commonly known as TBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBPC is a cyclic tertiary amine that belongs to the family of piperidine derivatives. It has a unique three-membered ring structure, which makes it a valuable molecule for drug discovery and development. In
作用机制
TBPC exerts its pharmacological effects by modulating the activity of various receptors, including nicotinic acetylcholine receptors, GABA receptors, and sigma receptors. TBPC has been shown to bind to the allosteric site of sigma-1 receptors, which leads to the modulation of various intracellular signaling pathways. TBPC has also been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity. TBPC has been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TBPC has been shown to have a wide range of biochemical and physiological effects. TBPC has been shown to enhance the release of acetylcholine and dopamine, which are neurotransmitters involved in various cognitive processes, including learning and memory. TBPC has also been shown to increase the production of brain-derived neurotrophic factor, which is a protein that promotes the survival and growth of neurons. TBPC has been shown to have an analgesic effect by reducing the production of pro-inflammatory cytokines and inhibiting the activation of pain receptors.
实验室实验的优点和局限性
TBPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TBPC has a high affinity for various receptors, which makes it a valuable molecule for the development of novel drugs. However, TBPC has some limitations for lab experiments. TBPC is a relatively new compound, and its pharmacological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of TBPC and its potential applications in various fields.
未来方向
TBPC has a promising future in various fields, including medicinal chemistry, pharmacology, and neuroscience. Future studies should focus on the development of novel drugs based on TBPC. The potential applications of TBPC in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer, should be further investigated. Further studies are also needed to elucidate the mechanism of action of TBPC and its potential side effects.
合成方法
TBPC can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of piperidine with tert-butyl cyclopropanecarboxylate in the presence of a base, such as sodium hydride, to form TBPC. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent the oxidation of the reactants. The yield of TBPC can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and stoichiometry.
科学研究应用
TBPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. TBPC has been shown to exhibit promising activity as a ligand for various receptors, such as nicotinic acetylcholine receptors, GABA receptors, and sigma receptors. TBPC has also been investigated for its potential as a neuroprotective agent, anti-inflammatory agent, and analgesic agent. TBPC has shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes, including cell survival, proliferation, and differentiation. TBPC has been shown to modulate the activity of sigma-1 receptors, which makes it a valuable molecule for the development of novel drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-7-10(11)9-5-4-6-14-8-9/h9-11,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRFEURASUMGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperidin-3-yl)cyclopropane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)


![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)


![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)


![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)
